molecular formula C12H13N3S B1444025 N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1432681-55-4

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B1444025
CAS No.: 1432681-55-4
M. Wt: 231.32 g/mol
InChI Key: CZPFYBLINQQIAZ-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as in various synthetic drugs . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar thiazole-based compounds has been elucidated using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the properties of similar thiazole-based compounds have been determined using techniques such as density measurements, boiling point determination, and refractive index measurements .

Scientific Research Applications

Synthesis and Spectroscopic Studies

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives have been synthesized and characterized for their properties. Tugcu and Turhan (2018) have shown that these compounds can be synthesized using a one-pot multicomponent reaction, offering a more efficient method than conventional multistep organic reactions. This technique allows the creation of new organic molecules rapidly and with fewer trials (Tugcu & Turhan, 2018).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) reported on the antiproliferative and antimicrobial properties of compounds derived from 1,3,4-thiadiazole, a core structure related to the compound . These compounds demonstrated significant DNA protective ability and antimicrobial activity, suggesting potential therapeutic applications (Gür et al., 2020).

Novel Synthesis Methods

Dzhavakhishvili et al. (2008) developed an efficient method for synthesizing novel derivatives of this compound, showcasing the chemical versatility and potential for varied applications in synthesis (Dzhavakhishvili et al., 2008).

Role in Antimicrobial Activity

Abdel-Mohsen (2003) synthesized derivatives of the compound and tested them for antimicrobial activities. The study's findings could lead to the development of new antimicrobial agents (Abdel-Mohsen, 2003).

Psychotropic and Anti-inflammatory Activity

Zablotskaya et al. (2013) synthesized a series of derivatives and tested them for psychotropic, anti-inflammatory, and cytotoxic activities, revealing their potential in pharmacological research (Zablotskaya et al., 2013).

Chemical Characterization in Various Conditions

Berber (2022) explored the synthesis of thiazole compounds, including derivatives of the compound , under different reaction conditions. This research contributes to understanding the chemical behavior of these compounds in various environments (Berber, 2022).

Divalent N(I) Character Analysis

Bhatia, Malkhede, and Bharatam (2013) conducted a quantum chemical analysis of related compounds, providing insights into the electron distribution and structural characteristics, which are crucial for understanding their chemical behavior (Bhatia, Malkhede, & Bharatam, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Thiazole-based compounds have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Thiazole-based compounds can vary widely in their toxicity and safety profiles . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-3-9-4-2-6-13-11(9)10(5-1)15-12-14-7-8-16-12/h2,4,6-8,10H,1,3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFYBLINQQIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
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N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
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N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
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N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
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N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
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N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine

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